molecular formula C17H36N2OS B14602900 N-Dodecyl-L-methioninamide CAS No. 60654-03-7

N-Dodecyl-L-methioninamide

Cat. No.: B14602900
CAS No.: 60654-03-7
M. Wt: 316.5 g/mol
InChI Key: JNPJZJLQFQDANL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dodecyl-L-methioninamide is a synthetic derivative of the essential amino acid L-methionine, characterized by a dodecyl (C12) alkyl chain attached to the nitrogen atom of the methionine backbone. This structural modification enhances its amphiphilic properties, making it valuable in applications requiring surfactant behavior, membrane interactions, or biochemical modulation. The compound’s amide group replaces the carboxylic acid moiety of methionine, altering its solubility and reactivity compared to parent amino acids or esterified derivatives.

Properties

CAS No.

60654-03-7

Molecular Formula

C17H36N2OS

Molecular Weight

316.5 g/mol

IUPAC Name

(2S)-2-amino-N-dodecyl-4-methylsulfanylbutanamide

InChI

InChI=1S/C17H36N2OS/c1-3-4-5-6-7-8-9-10-11-12-14-19-17(20)16(18)13-15-21-2/h16H,3-15,18H2,1-2H3,(H,19,20)/t16-/m0/s1

InChI Key

JNPJZJLQFQDANL-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@H](CCSC)N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(CCSC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-L-methioninamide typically involves the reaction of dodecylamine with L-methionine. The process can be carried out under mild conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The final product is typically purified using large-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-L-methioninamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The dodecyl chain can participate in substitution reactions, particularly at the terminal carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the dodecyl chain.

Scientific Research Applications

N-Dodecyl-L-methioninamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-Dodecyl-L-methioninamide involves its surfactant properties. The compound can interact with lipid bilayers, disrupting membrane integrity and enhancing permeability. This makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Dodecyl-L-methioninamide with structurally and functionally related compounds, focusing on alkyl chain length, functional groups, solubility, and biological activities.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula (Typical) Key Substituents Solubility Profile Key Applications/Activities
This compound C₁₅H₃₂N₂OS Dodecyl (C12) chain, amide Low water solubility; hydrophobic Surfactant, membrane studies
N-Acetyl-DL-methioninamide C₇H₁₄N₂O₂S Acetyl group, amide Moderate water solubility Biochemical research, intermediates
L-Methioninamide hydrochloride C₅H₁₂N₂OS·HCl Amide, hydrochloride salt High water solubility Peptide synthesis, enzymatic studies
N-Hexadecyl-L-alanine C₁₉H₃₉NO₂ Hexadecyl (C16) chain, carboxylate Very low water solubility Detergents, emulsifiers
Benzyl-N-methyl-L-methionine methyl ester C₁₄H₂₁NO₂S·HCl Benzyl, methyl ester, hydrochloride Moderate solubility Peptide synthesis, drug delivery

Detailed Findings

Alkyl Chain Length and Hydrophobicity

  • The dodecyl (C12) chain in this compound provides intermediate hydrophobicity compared to shorter (e.g., acetyl) or longer (e.g., hexadecyl) chains. For instance, N-Hexadecyl-L-alanine (C16) exhibits stronger hydrophobic interactions, making it superior in detergent formulations, while N-Acetyl-DL-methioninamide (C2) is more water-soluble and suited for aqueous-phase reactions .
  • Impact on Bioactivity : Longer alkyl chains enhance membrane permeability, suggesting this compound may outperform acetylated analogs in antimicrobial or anticancer applications, similar to trends observed in alkylated alanine derivatives .

Functional Group Modifications Amide vs. Ester Groups: Unlike L-Methionine methyl ester hydrochloride, which has high solubility due to its ionic hydrochloride salt, this compound’s amide group reduces polarity, favoring lipid bilayer interactions . Acetyl vs. Benzyl Groups: N-Acetyl-DL-methioninamide’s acetyl group simplifies metabolic processing, whereas benzyl-substituted derivatives (e.g., Benzyl-N-methyl-L-methionine methyl ester) exhibit enhanced reactivity in peptide coupling, a trait less pronounced in dodecyl-substituted analogs .

Biological and Industrial Applications Surfactant Efficiency: this compound’s balance of hydrophobicity and amide polarity makes it a candidate for mild biosurfactants, contrasting with N-Hexadecyl-L-alanine’s industrial detergent use . Drug Delivery Potential: Its amphiphilic structure could enable micelle formation for drug encapsulation, a property shared with benzyl- and methyl-esterified methionine derivatives but optimized by the C12 chain .

Comparative Limitations

  • Solubility Challenges : The dodecyl chain limits aqueous solubility compared to acetylated or salt forms, necessitating organic solvents for handling .
  • Synthetic Complexity : Introducing a C12 alkyl chain requires multi-step synthesis, unlike simpler acetyl or methyl modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.